
N-ethyl-4-methoxy-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methoxy-2-methylaniline: is an organic compound belonging to the class of anilines It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methoxy group at the fourth position, and a methyl group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable precursor, such as 4-methoxy-2-methylaniline, with an ethylating agent like ethyl iodide under basic conditions.
Reductive Alkylation: Another method is the reductive alkylation of 4-methoxy-2-methylaniline using an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed amination reactions can be efficient for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-4-methoxy-2-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-ethyl-4-methoxy-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules, potentially contributing to the development of new drugs .
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional groups .
Mechanism of Action
The mechanism by which N-ethyl-4-methoxy-2-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethyl and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity .
Comparison with Similar Compounds
N-methylaniline: Similar structure but lacks the ethyl group.
4-methoxy-2-methylaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
N-ethyl-m-toluidine: Similar structure but lacks the methoxy group.
Uniqueness: N-ethyl-4-methoxy-2-methylaniline is unique due to the combination of ethyl, methoxy, and methyl groups, which confer distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C10H15NO/c1-4-11-10-6-5-9(12-3)7-8(10)2/h5-7,11H,4H2,1-3H3 |
InChI Key |
XTKYUXWEMFXWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



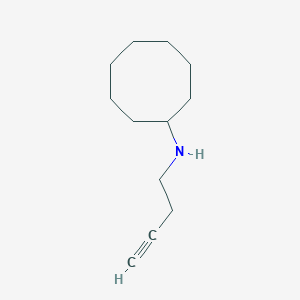
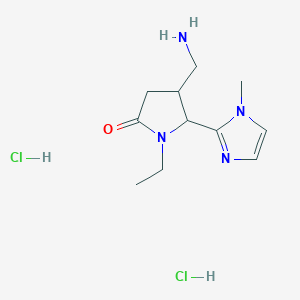
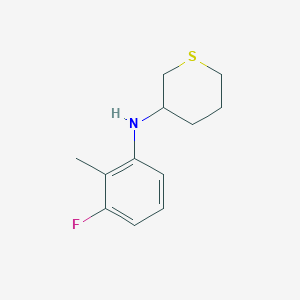
![Methyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B13288303.png)
![(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B13288306.png)
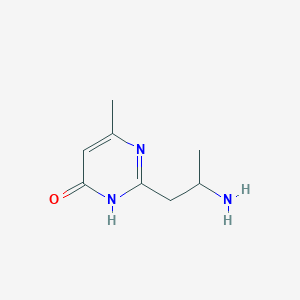
![5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13288315.png)
![4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13288326.png)
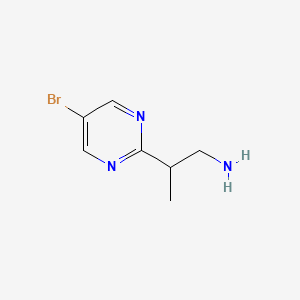
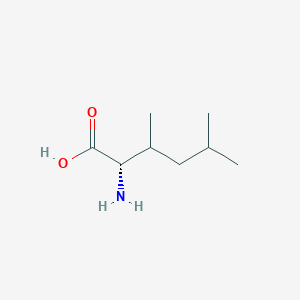
![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13288339.png)


